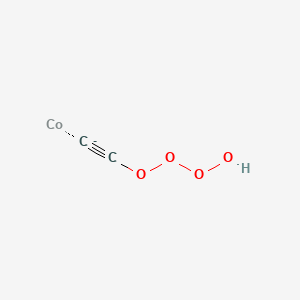
Cholicamide|A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholicamide is a self-assembling small molecule adjuvant that has shown significant potential in enhancing immune responses. It is a deoxycholate derivative that forms nanoparticles approximately 150 nm in size and stimulates antigen-presenting cells through the activation of Toll-like receptor 7 (TLR7), an endosomal receptor that detects single-stranded viral RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholicamide involves the modification of deoxycholic acid. The deoxycholate moiety is essential for both immunopotentiation and self-assembly. The original linker in the molecule is replaced by lysine to introduce peptide antigens . The synthetic route typically involves:
Activation of deoxycholic acid: This step involves converting deoxycholic acid into an activated ester or an acid chloride.
Coupling with amine: The activated deoxycholic acid is then coupled with an amine, such as lysine, under basic conditions to form the amide bond.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of cholicamide would likely involve large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. This would include:
Bulk activation of deoxycholic acid: .
Automated coupling reactions: to ensure consistency and efficiency.
High-throughput purification methods: such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Cholicamide undergoes various chemical reactions, including:
Oxidation: Cholicamide can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups on cholicamide.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the molecule’s properties.
Scientific Research Applications
Cholicamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential use in cancer vaccines to induce robust immune responses against tumor cells.
Mechanism of Action
Cholicamide exerts its effects by forming well-defined nano-assemblies that are engulfed by antigen-presenting cells. These assemblies stimulate the innate immune response through Toll-like receptor 7 (TLR7), an endosomal receptor that detects single-stranded viral RNA . This activation leads to the induction of potent humoral and cell-mediated immune responses, making cholicamide an effective adjuvant in vaccine formulations.
Comparison with Similar Compounds
Cholicamide is unique due to its self-assembling properties and its ability to stimulate TLR7. Similar compounds include:
Alum: A commonly used adjuvant in vaccines, but it does not self-assemble or target TLR7.
TLR agonists: Compounds like imiquimod and resiquimod also target TLR7 but do not have the self-assembling properties of cholicamide.
Deoxycholate derivatives: Other derivatives may have similar immunopotentiation properties but lack the specific nano-assembly characteristics of cholicamide.
Cholicamide stands out due to its dual functionality as both an adjuvant and a nano-carrier, making it a promising candidate for future vaccine development.
Properties
Molecular Formula |
C55H94N2O6 |
|---|---|
Molecular Weight |
879.3 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[7-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]heptyl]pentanamide |
InChI |
InChI=1S/C55H94N2O6/c1-34(42-18-20-44-40-16-14-36-30-38(58)24-26-52(36,3)46(40)32-48(60)54(42,44)5)12-22-50(62)56-28-10-8-7-9-11-29-57-51(63)23-13-35(2)43-19-21-45-41-17-15-37-31-39(59)25-27-53(37,4)47(41)33-49(61)55(43,45)6/h34-49,58-61H,7-33H2,1-6H3,(H,56,62)(H,57,63)/t34-,35-,36-,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47+,48+,49+,52+,53+,54-,55-/m1/s1 |
InChI Key |
MENGCVPTFSZUNX-OQWFRZPLSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCCCCCCCNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)[C@H]5CC[C@@H]6[C@@]5([C@H](C[C@H]7[C@H]6CC[C@H]8[C@@]7(CC[C@H](C8)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCCCCCCCNC(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C)C5CCC6C5(C(CC7C6CCC8C7(CCC(C8)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15135366.png)
![Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)




![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7Z,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B15135402.png)


![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B15135420.png)
